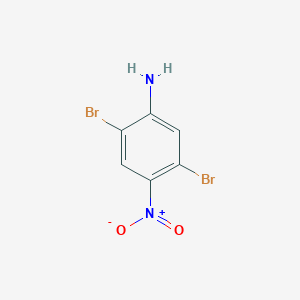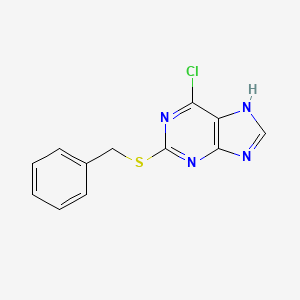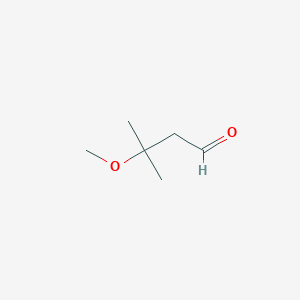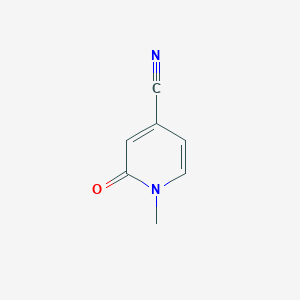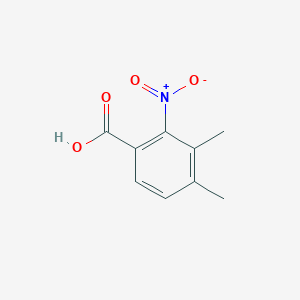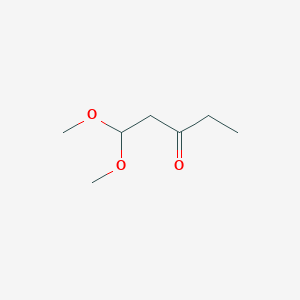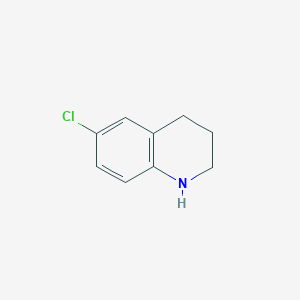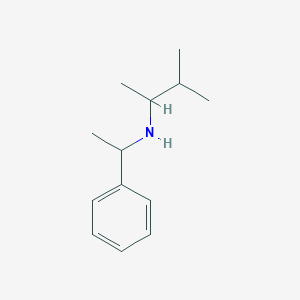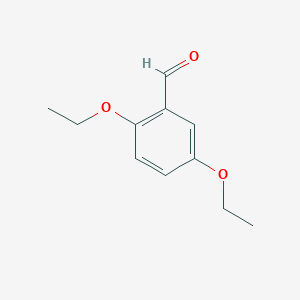
2,5-ジメトキシベンズアルデヒド
概要
説明
2,5-Diethoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of two ethoxy groups (-OCH₂CH₃) attached to the benzene ring at positions 2 and 5, along with an aldehyde group (-CHO) at position 1
科学的研究の応用
2,5-Diethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for therapeutic applications, particularly in the development of new medications.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Safety and Hazards
2,5-Diethoxybenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Proper personal protective equipment should be used when handling this compound .
作用機序
Target of Action
2,5-Diethoxybenzaldehyde is an organic compound and a benzaldehyde derivative . It is a key intermediate in the synthesis of various psychoactive substances, including 2,5-dimethoxyphenethylamine, also known as 2C-H . 2C-H is used to produce many other substituted phenethylamines such as 2C-B, 2C-I, and 2C-C . Therefore, the primary targets of 2,5-Diethoxybenzaldehyde are the receptors that these psychoactive substances interact with.
Mode of Action
It is known that the compound interacts with its targets through its conversion into various psychoactive substances . These substances can then bind to their respective receptors, leading to changes in neuronal signaling and ultimately altering perception and behavior.
Biochemical Pathways
The biochemical pathways affected by 2,5-Diethoxybenzaldehyde are those involved in the synthesis and action of the psychoactive substances it produces . These pathways include the synthesis of 2C-H and other related phenethylamines . The downstream effects of these pathways can lead to altered perception and behavior.
Pharmacokinetics
It is known that the compound is soluble in most common organic solvents This suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 2,5-Diethoxybenzaldehyde’s action are primarily due to its conversion into various psychoactive substances . These substances can alter neuronal signaling, leading to changes in perception and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Diethoxybenzaldehyde. For example, the compound’s solubility in various solvents suggests that it may be more effective in certain environments . Additionally, factors such as temperature and pH could potentially affect the stability of the compound .
生化学分析
Biochemical Properties
2,5-Diethoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of psychoactive substances. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the hydrogenation process, where it is reduced to a primary alcohol. This reaction is typically facilitated by metal catalysts such as palladium, platinum, or nickel under high-pressure conditions . The compound’s interaction with these catalysts is crucial for the successful completion of the hydrogenation process.
Cellular Effects
2,5-Diethoxybenzaldehyde has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzaldehyde derivatives, including 2,5-Diethoxybenzaldehyde, have been shown to disrupt cellular antioxidation systems, leading to destabilization of cellular redox homeostasis
Molecular Mechanism
At the molecular level, 2,5-Diethoxybenzaldehyde exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can form oximes and hydrazones through reactions with nucleophiles, which are essential for its biochemical activity . Additionally, its interaction with metal catalysts during hydrogenation involves breaking a carbon-oxygen double bond and establishing a carbon-hydrogen single bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Diethoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It is relatively stable at room temperature but should be stored in a cool, dry place away from fire sources and oxidizing agents
Dosage Effects in Animal Models
The effects of 2,5-Diethoxybenzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antifungal activity. At higher doses, it can cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining safe and effective dosage levels .
Metabolic Pathways
2,5-Diethoxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. For example, it can be reduced to a primary alcohol through hydrogenation, a process that involves the addition of hydrogen gas and a metal catalyst . This reaction is essential for its role in the synthesis of various substances.
Transport and Distribution
Within cells and tissues, 2,5-Diethoxybenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. The compound’s solubility in organic solvents and its ability to form complexes with metal catalysts play a significant role in its transport and distribution .
Subcellular Localization
The subcellular localization of 2,5-Diethoxybenzaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can be affected by its localization, which is crucial for its role in biochemical reactions and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxybenzaldehyde typically involves the ethylation of 2,5-dihydroxybenzaldehyde. This can be achieved through the following steps:
Starting Material: 2,5-Dihydroxybenzaldehyde.
Ethylation: The hydroxyl groups are converted to ethoxy groups using ethyl iodide (C₂H₅I) in the presence of a base such as potassium carbonate (K₂CO₃).
Reaction Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of 2,5-Diethoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 2,5-Diethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,5-Diethoxybenzoic acid.
Reduction: 2,5-Diethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
類似化合物との比較
2,5-Dimethoxybenzaldehyde: Similar structure but with methoxy groups (-OCH₃) instead of ethoxy groups.
2,4-Diethoxybenzaldehyde: Ethoxy groups at positions 2 and 4 instead of 2 and 5.
3,4-Diethoxybenzaldehyde: Ethoxy groups at positions 3 and 4.
Uniqueness: 2,5-Diethoxybenzaldehyde is unique due to the specific positioning of the ethoxy groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positioning can also affect its physical properties, such as solubility and melting point, making it distinct from other similar compounds.
特性
IUPAC Name |
2,5-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJILDLOHTRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392445 | |
| Record name | 2,5-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4686-98-0 | |
| Record name | 2,5-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)
